molecular formula C6H15N B1583633 N-Isopropylpropylamine CAS No. 21968-17-2

N-Isopropylpropylamine

Cat. No.: B1583633
CAS No.: 21968-17-2
M. Wt: 101.19 g/mol
InChI Key: VLSTXUUYLIALPB-UHFFFAOYSA-N
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Description

N-Isopropylpropylamine is an organic compound with the molecular formula C₆H₁₅N. It is a colorless liquid with a characteristic ammonia-like odor. This compound is part of the amine family, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is used in various chemical processes and has applications in different industries.

Scientific Research Applications

N-Isopropylpropylamine is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: Used in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in pharmaceuticals as an intermediate in drug synthesis.

    Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.

Safety and Hazards

N-Isopropylpropylamine is highly flammable and can cause severe skin burns and eye damage. It may also cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Isopropylpropylamine can be synthesized through the reaction of isopropylamine with propyl halides under basic conditions. The general reaction is as follows:

(CH₃)₂CHNH₂ + C₃H₇X → (CH₃)₂CHNHC₃H₇ + HX\text{(CH₃)₂CHNH₂ + C₃H₇X → (CH₃)₂CHNHC₃H₇ + HX} (CH₃)₂CHNH₂ + C₃H₇X → (CH₃)₂CHNHC₃H₇ + HX

where X is a halogen such as chlorine or bromine. The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods: On an industrial scale, this compound can be produced by the catalytic hydrogenation of the corresponding nitrile or imine. This method involves the use of hydrogen gas and a metal catalyst such as palladium or nickel under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions: N-Isopropylpropylamine undergoes various chemical reactions typical of amines, including:

    Protonation: Reacts with acids to form ammonium salts.

    Alkylation: Can be alkylated to form secondary and tertiary amines.

    Acylation: Reacts with acyl chlorides to form amides.

    Condensation: Can condense with carbonyl compounds to form imines or enamines.

Common Reagents and Conditions:

    Oxidation: Can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oximes or nitriles.

    Reduction: Can be reduced using lithium aluminum hydride to form primary amines.

    Substitution: Undergoes nucleophilic substitution reactions with alkyl halides.

Major Products:

    Ammonium Salts: Formed by protonation.

    Amides: Formed by acylation.

    Imines/Enamines: Formed by condensation with carbonyl compounds.

Mechanism of Action

The mechanism of action of N-Isopropylpropylamine involves its interaction with various molecular targets, primarily through its amine group. It can act as a nucleophile in substitution reactions, form hydrogen bonds with biological molecules, and participate in acid-base reactions. These interactions can affect enzyme activity, protein structure, and cellular processes.

Comparison with Similar Compounds

    Isopropylamine: A simpler amine with similar chemical properties but a smaller molecular structure.

    Propylamine: Another primary amine with a straight-chain structure.

    Ethylamine: A smaller amine with similar reactivity but different physical properties.

Uniqueness: N-Isopropylpropylamine is unique due to its branched structure, which can influence its reactivity and interactions with other molecules. This structural difference can lead to variations in boiling points, solubility, and chemical behavior compared to its linear counterparts.

Properties

IUPAC Name

N-propan-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15N/c1-4-5-7-6(2)3/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLSTXUUYLIALPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20176377
Record name N-Isopropylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21968-17-2
Record name N-(1-Methylethyl)-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21968-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Isopropylpropylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021968172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Isopropylpropylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20176377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-isopropylpropylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ISOPROPYLPROPYLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1P2FY26RO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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